N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
The compound has a molecular formula of C21H17N5O3S and a molecular weight of 419.5 g/mol. It features a pyrazolo[3,4-b]pyridine core structure with a thiophene ring and a furan carboxamide moiety. The compound's structural complexity suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The synthesis may require purification techniques such as column chromatography to isolate the desired product from by-products and unreacted materials .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, one study reported the synthesis and biological evaluation of several derivatives where compound C03 showed an IC50 value of 56 nM against TRKA (Tropomyosin receptor kinase A), indicating its potential as a selective inhibitor in cancer therapy . The ability to inhibit cell proliferation in various cancer cell lines (e.g., Km-12 and MCF-7) further underscores its therapeutic promise.
Antimycobacterial Activity
Another area of interest is the compound's activity against Mycobacterium tuberculosis. Research involving molecular docking and in vitro assays indicated that certain pyrazolo[3,4-b]pyridine derivatives displayed promising antituberculotic activity. These compounds were evaluated using the MABA (Microplate Alamar Blue Assay) against the H37Rv strain of M. tuberculosis . The modifications on the pyrazolo core significantly influenced their efficacy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may modulate the activity of these targets and influence cellular processes related to growth and survival .
Data Summary
Property | Value |
---|---|
Molecular Formula | C21H17N5O3S |
Molecular Weight | 419.5 g/mol |
IC50 against TRKA | 56 nM |
Antituberculosis Activity | Promising against M. tuberculosis |
Structural Features | Pyrazolo[3,4-b]pyridine core with thiophene and furan moieties |
Case Studies
- TRK Inhibition : In a study evaluating various pyrazolo derivatives for TRK inhibition, compound C03 was highlighted for its low IC50 values across multiple cancer cell lines .
- Antitubercular Activity : A combinatorial library of pyrazolo derivatives was screened for activity against M. tuberculosis, revealing several candidates with significant efficacy .
Eigenschaften
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-15-13(9(8-12(21)17-15)11-5-3-7-24-11)14(19-20)18-16(22)10-4-2-6-23-10/h2-7,9H,8H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFSEDCLNCANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.